molecular formula C12H17NO2 B2846956 Ethyl 2-(methylamino)-3-phenylpropanoate CAS No. 740737-56-8

Ethyl 2-(methylamino)-3-phenylpropanoate

Cat. No.: B2846956
CAS No.: 740737-56-8
M. Wt: 207.273
InChI Key: YFCBBIWXYBRHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-(methylamino)-3-phenylpropanoate would depend on its specific structure and the conditions under which it’s reacted. Similar compounds have been involved in various types of reactions, including those catalyzed by acids, bases, or other types of catalysts .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. Similar compounds have properties such as solubility in water, boiling point, and molecular weight .

Scientific Research Applications

Synthesis and Characterization

Synthesis, Spectral Properties, and Corrosion Inhibition Efficiency : A study explored the synthesis of α-aminophosphonic acids derivatives, including Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate, by reacting Methylamine with Methoxybenzaldehyde and Diethylphosphite. These compounds showed potential as corrosion inhibitors for mild steel in acidic solutions, highlighting their application in material science and engineering (Djenane et al., 2019).

Antifeedants for Pine Weevil : Ethyl cinnamate, structurally related to Ethyl 2-(methylamino)-3-phenylpropanoate, was identified as a potential antifeedant for the pine weevil, Hylobius abietis. This research suggests the role of phenylpropanoids in pest control and agricultural applications (Bohman et al., 2008).

Novel Synthesis of Derivatives Using Biogenic Nanoparticles : A novel approach was described for synthesizing 3, 3'-((phenyl)(ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles. These compounds were evaluated for antioxidant activity and corrosion inhibition, showcasing the application of nanotechnology in organic synthesis and material protection (Anjan Kumar et al., 2022).

Molecular Docking and Biological Activities

Tyrosinase Inhibition and Transportation by Human Serum Albumin : Novel β-enamino thiosemicarbazide derivatives, synthesized and characterized, showed high inhibition of tyrosinase activity, suggesting potential applications in medicinal chemistry for treating diseases related to tyrosinase activity. The study also explored the transportation behavior of these compounds by human serum albumin, providing insights into their pharmacokinetics (Chaves et al., 2018).

Inhibition of Human Carbonic Anhydrase and Acetylcholinesterase : Research on novel pyrazoline derivatives synthesized from ethyl 2‐((4‐bromophenyl)diazenyl)‐3‐oxo‐phenylpropanoate demonstrated effective inhibition of human carbonic anhydrase I and II isozymes and acetylcholinesterase enzyme. These findings suggest potential applications in designing drugs for conditions related to these enzymes (Turkan et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific use of Ethyl 2-(methylamino)-3-phenylpropanoate. For instance, if it’s used as a drug, it would interact with certain biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with Ethyl 2-(methylamino)-3-phenylpropanoate would depend on its specific properties. It’s important to handle all chemicals with care and to follow safety guidelines. Some similar compounds can cause skin and eye irritation, and may be harmful if swallowed .

Properties

IUPAC Name

ethyl 2-(methylamino)-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)11(13-2)9-10-7-5-4-6-8-10/h4-8,11,13H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCBBIWXYBRHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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